

# "2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" literature review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

**Cat. No.:** B086162

[Get Quote](#)

An In-depth Technical Guide on **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid**

## Executive Summary

**2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry. As a conformationally restricted analog of kynurenic acid, a key metabolite in the tryptophan-kynurene pathway, it holds potential as a neuroprotective agent.<sup>[1][2]</sup> Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) receptors and its analogs are being explored for therapeutic applications in a range of neurological and psychiatric disorders.<sup>[2][3]</sup> This technical guide provides a comprehensive review of the available literature on **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid**, covering its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols and structured data tables are presented to support researchers and drug development professionals in their exploration of this molecule.

## Introduction: Chemical Identity and Biological Context

**2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** (IUPAC Name: 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid) is a derivative of the tetrahydroquinoline scaffold.<sup>[4]</sup> Its structure is notable for the presence of a carboxylic acid group at the 4-position and a carbonyl group at the 2-position of the saturated heterocyclic ring. This molecule is structurally related to

kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant that modulates glutamatergic neurotransmission.[2][3]

The biological rationale for investigating this compound stems from its potential to mimic or modulate the activity of kynurenic acid. The kynurenine pathway metabolizes tryptophan into several neuroactive compounds, including the neuroprotective kynurenic acid and the excitotoxic quinolinic acid.[5] An imbalance in this pathway is implicated in various pathologies, from neurodegenerative diseases to psychiatric disorders.[5] Therefore, synthetic analogs like **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** are valuable tools for developing novel therapeutics with improved pharmacokinetic profiles and target selectivity.[1][2]

## Physicochemical and Spectroscopic Data

The fundamental properties of the title compound are crucial for its handling, characterization, and formulation.

**Table 1: Chemical and Physical Properties**

| Property          | Value                                            | Source     |
|-------------------|--------------------------------------------------|------------|
| IUPAC Name        | 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | PubChem[4] |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>   | PubChem[4] |
| Molecular Weight  | 191.18 g/mol                                     | PubChem[4] |
| CAS Number        | 14179-84-1                                       | PubChem[4] |
| Canonical SMILES  | C1C(C2=CC=CC=C2NC1=O)<br>C(=O)O                  | PubChem[4] |
| InChIKey          | UFTLCDHPTBFVHE-<br>UHFFFAOYSA-N                  | PubChem[4] |

**Table 2: Spectroscopic Data**

| Spectroscopy Type   | Observed Peaks / Data                                                                                                                                                       | Source                          |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Infrared (IR)       | $\nu, \text{ cm}^{-1}$ : 3421 (OH), 1735 (C=O)                                                                                                                              | <a href="#">ResearchGate[6]</a> |
| $^1\text{H}$ NMR    | Data not available in the reviewed literature.                                                                                                                              |                                 |
| $^{13}\text{C}$ NMR | Data not available in the reviewed literature.                                                                                                                              |                                 |
| Mass Spectrometry   | Data not available in the reviewed literature.                                                                                                                              |                                 |
| Elemental Analysis  | Found: C 69.00%; H 6.87%; N 7.40%. Calculated for C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub> : C 69.09%; H 6.85%; N 7.32% (Note: Data for a related methyl derivative) | <a href="#">ResearchGate[6]</a> |

## Chemical Synthesis

The synthesis of **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** and its derivatives typically involves the reduction of the corresponding quinoline precursors. Domino reactions, which allow for the construction of complex molecules in a single operation, have also proven valuable for generating tetrahydroquinoline scaffolds.[\[7\]](#)

A key synthetic approach involves the stereoselective reduction of substituted quinoline-4-carboxylic acids. For instance, reduction with Raney nickel in an aqueous alkali solution can yield the *cis* isomer of the tetrahydroquinoline-4-carboxylic acid product.[\[6\]](#)

### Synthesis Workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid



[Click to download full resolution via product page](#)

A generalized synthetic route to the target compound.

## Experimental Protocol: Reduction of Quinoline-4-Carboxylic Acid

The following is a generalized protocol based on methodologies reported for the synthesis of related substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.<sup>[6]</sup>

- Preparation: A substituted quinoline-4-carboxylic acid is dissolved in an aqueous alkali solution (e.g., sodium hydroxide).
- Catalyst Addition: Raney nickel, a common catalyst for hydrogenation, is added to the solution.
- Reduction: The reaction mixture is subjected to a hydrogen atmosphere under specific pressure and temperature conditions until the reduction is complete. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
- Work-up: After the reaction, the catalyst is filtered off. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the product.
- Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure cis-isomer of the tetrahydroquinoline-4-carboxylic acid.

## Biological Activity and Therapeutic Potential

The therapeutic interest in **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** is primarily linked to its structural analogy to kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, particularly the NMDA receptor, and also interacts with other targets like the  $\alpha$ 7-nicotinic acetylcholine receptor.<sup>[3]</sup> These actions make it a neuroprotective molecule.<sup>[2]</sup> Analogs of KYNA are being developed to improve blood-brain barrier permeability and target specificity for treating conditions like Alzheimer's disease, epilepsy, and stroke.<sup>[1][2]</sup>  
<sup>[8]</sup>

## Simplified Kynurenine Pathway and the Role of Analogs

[Click to download full resolution via product page](#)

The target compound's relationship to the kynurenine pathway.

While specific quantitative biological data for the title compound is not readily available in the reviewed literature, multifunctional analogs of KYNA have been tested for a variety of activities relevant to Alzheimer's disease.[\[1\]](#)

### Table 3: Potential Biological Activities and Relevant Assays

| Target / Activity                      | Rationale / Relevance                                               | Typical Experimental Assay                                                                |
|----------------------------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| NMDA Receptor Binding                  | Primary mechanism of action for KYNA; potential neuroprotection.[2] | Radioligand binding assays using specific antagonists (e.g., [ <sup>3</sup> H]CGP 39653). |
| Acetylcholinesterase (AChE) Inhibition | Relevant for symptomatic treatment of Alzheimer's disease.[1]       | Ellman's method to measure enzyme activity.                                               |
| A $\beta$ Fibrillation Interference    | A $\beta$ plaque formation is a hallmark of Alzheimer's disease.[1] | Thioflavin T (ThT) fluorescence assay to monitor fibril formation.                        |
| Antioxidant Activity                   | Oxidative stress is implicated in neurodegeneration.                | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]                         |

## Experimental Protocol: NMDA Receptor Binding Assay (General)

This protocol is a generalized example of how KYNA analogs are tested for their primary target engagement.[1]

- **Tissue Preparation:** Rat cortical membranes are prepared and homogenized in a suitable buffer.
- **Incubation:** The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [<sup>3</sup>H]CGP 39653) and varying concentrations of the test compound (e.g., **2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid**).
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using liquid scintillation counting.

- Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known ligand. The  $IC_{50}$  value (concentration of test compound that inhibits 50% of specific binding) is calculated by non-linear regression analysis.

## Conclusion and Future Directions

**2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid** is a synthetically accessible molecule with a strong rationale for investigation as a neuroprotective agent. Its structural relationship to kynurenic acid places it within a well-validated area of medicinal chemistry focused on modulating the kynurenine pathway for therapeutic benefit. While current literature provides a foundation for its synthesis and characterization, a significant opportunity exists for further research.

Future work should focus on the comprehensive biological evaluation of this compound. Quantitative data from assays for NMDA receptor binding, AChE inhibition, and anti-amyloid activity are needed to confirm its therapeutic potential. Furthermore, studies on its metabolic stability and ability to cross the blood-brain barrier will be critical for its development as a central nervous system drug. The exploration of structure-activity relationships (SAR) by synthesizing and testing derivatives could lead to the discovery of even more potent and selective drug candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of kynurenic acid and kynurenone derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid" literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086162#2-oxo-1-2-3-4-tetrahydroquinoline-4-carboxylic-acid-literature-review]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)